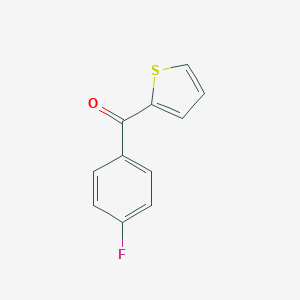

4-Fluorophenyl 2-thienyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTRJPXIYKYMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206618 | |

| Record name | 4-Fluorophenyl 2-thienyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-49-7 | |

| Record name | (4-Fluorophenyl)-2-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenyl 2-thienyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorophenyl 2-thienyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorophenyl 2-thienyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 4-Fluorophenyl 2-thienyl ketone (CAS: 579-49-7) for Researchers and Drug Development Professionals

Introduction: 4-Fluorophenyl 2-thienyl ketone, with the CAS number 579-49-7, is a chemical compound that serves as a valuable building block in organic synthesis. Its structural features, comprising a fluorinated phenyl ring and a thiophene moiety, make it a precursor for a diverse range of molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 579-49-7 | |

| Molecular Formula | C₁₁H₇FOS | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 95.5-96 °C | [1] |

| Boiling Point | 142-145 °C at 4 mmHg | [1] |

| Density | 1.279 g/cm³ | [1] |

| Solubility | Soluble in organic solvents like DMSO and methanol. | |

| InChI Key | NLTRJPXIYKYMKT-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

This compound is typically synthesized via a Friedel-Crafts acylation reaction. While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis is described below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Thiophene

-

4-Fluorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add 4-fluorobenzoyl chloride dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Characterization: The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) stretch.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Applications in Drug Discovery and Development

While this compound itself is not known to possess significant biological activity, it serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules. The thiophene ring is a well-established pharmacophore found in numerous approved drugs, and the fluorophenyl group can enhance metabolic stability and binding affinity.

Precursor to Bioactive Molecules

Derivatives of this compound have been investigated for various therapeutic applications, most notably as anticancer agents. The general workflow for the discovery of such bioactive compounds is illustrated below.

Potential Mechanisms of Action of Derivatives

Thiophene-containing compounds have been shown to exert their anticancer effects through various mechanisms. While the specific pathways targeted by derivatives of this compound would need to be elucidated for each compound, a hypothetical signaling pathway that could be modulated is depicted below. This is a generalized representation of common cancer signaling pathways that are often targeted by small molecule inhibitors.

Experimental Protocols for Biological Evaluation

To assess the potential of novel compounds derived from this compound, a series of in vitro assays are typically employed. A standard method for evaluating cytotoxicity is the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration at which a test compound inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the stock solution. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[2]

-

Incubation: Incubate the plate for another 48-72 hours under the same conditions.[2]

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[2]

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Quantitative Data from Structurally Related Compounds

While no direct biological data for this compound is available, the following table summarizes the cytotoxic activity of some thiophene derivatives against various cancer cell lines, illustrating the potential of this chemical scaffold.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thienopyrimidine derivative (3b) | HepG2 (Liver) | 3.105 | [3] |

| Thienopyrimidine derivative (3b) | PC-3 (Prostate) | 2.15 | [3] |

| Thienopyrimidine derivative (4c) | HepG2 (Liver) | 3.023 | [3] |

| Thienopyrimidine derivative (4c) | PC-3 (Prostate) | 3.12 | [3] |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2b) | PC3 (Prostate) | 52 | [4] |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c) | PC3 (Prostate) | 80 | [4] |

Conclusion

This compound is a key starting material in the synthesis of a variety of organic compounds. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a scaffold for the development of novel therapeutic agents, especially in the area of oncology. The presence of the thiophene and fluorophenyl moieties provides a foundation for creating derivatives with desirable pharmacological properties. The experimental protocols and data presented in this guide offer a starting point for researchers and drug development professionals interested in exploring the potential of this versatile chemical entity. Further research into the synthesis and biological evaluation of novel derivatives is warranted to fully unlock its therapeutic potential.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Fluorophenyl 2-thienyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fluorophenyl 2-thienyl ketone, a key intermediate in pharmaceutical synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on clarity, data presentation, and experimental context.

Core Physicochemical Data

The quantitative physicochemical properties of this compound (CAS No: 579-49-7) are summarized in the table below for easy reference and comparison.[1]

| Property | Value |

| Molecular Formula | C11H7FOS |

| Molecular Weight | 206.236 g/mol |

| Exact Mass | 206.02 g/mol |

| Melting Point | 95.5-96 °C |

| Boiling Point | 142-145 °C @ 4 Torr |

| Density | 1.279 g/cm³ |

| Flash Point | 144.1 °C |

| Refractive Index | 1.59 |

| Polar Surface Area (PSA) | 45.31 Ų |

| LogP (XLogP3) | 3.118 |

Experimental Protocols

While specific experimental documentation for the determination of every property of this compound is not publicly detailed, the following are standard methodologies for ascertaining the key physicochemical characteristics of ketone compounds.

Determination of Melting Point

The melting point of a solid crystalline substance like this compound is typically determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point. This range provides an indication of the purity of the substance, with a sharp melting point range suggesting high purity.

Determination of Boiling Point

For liquids at atmospheric pressure, the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For substances like this compound, which have a high boiling point, vacuum distillation is often employed to prevent decomposition at elevated temperatures.[1] The boiling point is then reported at a specific pressure, as is the case here (142-145 °C at 4 Torr).[1]

Solubility Assessment

The solubility of aldehydes and ketones is influenced by their ability to form hydrogen bonds with water molecules.[2][3] Smaller ketones are generally soluble in water due to the polarity of the carbonyl group.[4][5][6] However, as the carbon chain length increases, the nonpolar character dominates, leading to decreased water solubility.[4] For a compound like this compound, with its larger aromatic and heterocyclic rings, solubility in water is expected to be low. Its solubility is typically tested in a range of organic solvents, such as alcohols, ethers, and chlorinated solvents.[4] This is often done by incrementally adding the solute to a known volume of the solvent at a specific temperature until no more solute dissolves, thus determining the saturation point.

Logical Workflow: Synthesis of this compound

The following diagram illustrates a logical workflow for the synthesis of this compound, based on a common synthetic route for related compounds, such as Friedel-Crafts acylation.

Caption: Synthetic workflow for this compound.

References

- 1. echemi.com [echemi.com]

- 2. NEET UG : Physical and Chemical Properties of Ketones [unacademy.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 5. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Fluorophenyl 2-Thienyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 4-Fluorophenyl 2-thienyl ketone, a key intermediate in organic synthesis. This document collates available experimental and computational data to offer a detailed understanding of its structural and electronic properties.

Molecular Structure and Geometry

Precise experimental determination of the crystal structure of this compound through single-crystal X-ray diffraction is not publicly available at the time of this report. However, a detailed crystallographic analysis of the closely related derivative, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, provides significant insights into the expected molecular geometry.[1]

The structure of this analog reveals a non-planar conformation between the fluorophenyl and thiophene rings. This deviation from planarity is a critical feature of the molecule's three-dimensional structure.

Table 1: Key Geometric Parameters (Experimental Data from a Closely Related Derivative and Predicted Values)

| Parameter | Bond/Atoms | Experimental Value (Derivative)[1] | Predicted Value (Target Molecule) |

| Dihedral Angle | Phenyl Ring - Thiophene Ring | 43.01(2)° | ~40-50° |

| Bond Lengths (Å) | |||

| C=O | Not directly available | ~1.22 Å | |

| C-F | Not directly available | ~1.35 Å | |

| C-S (Thiophene) | ~1.71 Å | ~1.71 Å | |

| C-C (Inter-ring) | Not directly available | ~1.48 Å | |

| Bond Angles (°) | |||

| Phenyl-C-C(O) | Not directly available | ~120° | |

| C(O)-C-Thienyl | Not directly available | ~120° | |

| C-S-C (Thiophene) | ~92° | ~92° |

Note: Predicted values are based on standard bond lengths and angles for similar chemical environments and computational models.

The key structural feature is the dihedral angle between the planes of the 4-fluorophenyl and 2-thienyl rings. In the methylthio-substituted derivative, this angle is 43.01(2)°.[1] It is anticipated that the unsubstituted this compound will adopt a similar twisted conformation to minimize steric hindrance between the two aromatic systems. The carbonyl group acts as a bridge, and its electronic properties influence the degree of conjugation and, consequently, the dihedral angle.

Chemical Bonding and Electronic Structure

The bonding in this compound is characterized by a combination of sigma (σ) and pi (π) bonds. The phenyl and thienyl rings are aromatic systems with delocalized π-electrons. The carbonyl group introduces a significant dipole moment due to the electronegativity difference between the carbon and oxygen atoms.

The fluorine atom on the phenyl ring is a strongly electronegative group that exerts an inductive electron-withdrawing effect (-I) and a mesomeric electron-donating effect (+M). The sulfur atom in the thiophene ring also influences the electronic distribution within that ring. These electronic effects play a crucial role in the reactivity of the molecule at different positions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| Thienyl-H (position 5) | 7.8 - 8.0 | Carbonyl (C=O) | 185 - 195 |

| Thienyl-H (position 3) | 7.6 - 7.8 | Phenyl-C (ipso, attached to C=O) | 130 - 135 |

| Thienyl-H (position 4) | 7.1 - 7.3 | Phenyl-C (ortho to C=O) | 130 - 133 |

| Phenyl-H (ortho to C=O) | 7.9 - 8.1 | Phenyl-C (meta to C=O) | 115 - 117 (JC-F) |

| Phenyl-H (meta to C=O) | 7.2 - 7.4 | Phenyl-C (para, attached to F) | 164 - 167 (JC-F) |

| Thienyl-C (ipso, attached to C=O) | 142 - 145 | ||

| Thienyl-C (adjacent to S and C=O) | Not Applicable | ||

| Thienyl-C (position 3) | 134 - 136 | ||

| Thienyl-C (position 4) | 128 - 130 | ||

| Thienyl-C (position 5) | 134 - 136 |

Predictions are based on data from (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone and other similar aromatic ketones.[1]

Infrared (IR) Spectroscopy

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~1650 - 1670 | C=O stretching (aryl ketone) |

| ~1590 - 1610 | C=C stretching (aromatic rings) |

| ~1220 - 1240 | C-F stretching |

| ~830 - 850 | C-H out-of-plane bending (para-substituted phenyl) |

| ~700 - 750 | C-S stretching (thiophene) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, arising from π → π* transitions within the aromatic rings and the carbonyl group. The conjugation between the rings and the carbonyl group will likely result in a red-shift of the absorption maxima compared to the individual chromophores.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aryl thienyl ketones is the Friedel-Crafts acylation.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-fluorobenzoyl chloride (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

-

Addition of Lewis Acid: Cool the solution to 0 °C using an ice bath. Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or stannic chloride (SnCl₄) (1.1 eq), in portions while stirring.

-

Addition of Thiophene: To the stirred suspension, add a solution of thiophene (1.0 eq) in the same dry solvent dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours, monitor by TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization Workflow

Logical Relationships in Structural Analysis

The determination of the molecular structure of this compound involves a logical progression from spectroscopic data to a final, confirmed structure.

Conclusion

This compound is a valuable building block in organic synthesis. Its molecular structure is characterized by a non-planar arrangement of the two aromatic rings connected by a ketone linker. The electronic properties are influenced by the fluorine substituent and the sulfur heteroatom. While a definitive single-crystal X-ray structure of the title compound remains to be reported, analysis of a close derivative and predictive spectroscopic data provide a solid foundation for understanding its chemical behavior and for its application in further synthetic endeavors. The provided experimental protocols offer a reliable method for its preparation and characterization.

References

Spectroscopic Profile of 4-Fluorophenyl 2-thienyl ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluorophenyl 2-thienyl ketone, a molecule of interest in medicinal chemistry and materials science. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectra for this compound in the public domain, the following data tables are based on predictive analysis and data from closely related structural analogs. These predictions offer a reliable starting point for the interpretation of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.85 - 7.95 | m | - | 2H, Aromatic (Fluorophenyl) |

| 7.70 - 7.80 | m | - | 1H, Aromatic (Thienyl) |

| 7.55 - 7.65 | m | - | 1H, Aromatic (Thienyl) |

| 7.10 - 7.20 | m | - | 3H, Aromatic (Fluorophenyl & Thienyl) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 194 - 196 | C=O (Ketone) |

| 164 - 166 (d, J ≈ 250 Hz) | C-F (Fluorophenyl) |

| 135 - 138 | Aromatic (Quaternary) |

| 132 - 134 (d, J ≈ 9 Hz) | Aromatic CH (Fluorophenyl) |

| 128 - 131 | Aromatic CH (Thienyl) |

| 126 - 128 | Aromatic CH (Thienyl) |

| 115 - 117 (d, J ≈ 22 Hz) | Aromatic CH (Fluorophenyl) |

Note: Predicted data is based on analogous compounds such as (4-Fluorophenyl)(phenyl)methanone and various thienyl ketones. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 1650 - 1670 | Strong | C=O stretch (Aromatic Ketone)[1] |

| 1590 - 1610 | Medium-Strong | C=C stretch (Aromatic) |

| 1400 - 1500 | Medium | C=C stretch (Aromatic) |

| 1210 - 1230 | Strong | C-F stretch |

| 800 - 850 | Strong | C-H out-of-plane bend (para-substituted phenyl) |

| 700 - 750 | Strong | C-S stretch (Thiophene) |

Note: The carbonyl stretching frequency is lowered due to conjugation with both the phenyl and thienyl rings.[1]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 206.02 | [M]⁺ (Molecular Ion) |

| 123.01 | [M - C₄H₃S]⁺ (Loss of thienyl radical) |

| 109.00 | [M - C₆H₄F]⁺ (Loss of fluorophenyl radical) |

| 95.02 | [C₆H₄F]⁺ (Fluorophenyl cation) |

| 83.00 | [C₄H₃S]⁺ (Thienyl cation) |

Note: The exact mass of the molecular ion is calculated as 206.020164 g/mol for C₁₁H₇FOS. Fragmentation patterns for aromatic ketones often involve cleavage at the carbonyl group.[2][3]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of aromatic ketones like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials:

-

This compound sample (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

High-quality 5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved; use a vortex mixer if necessary.

-

Using a pipette, transfer the solution into a clean NMR tube. The solvent height should be around 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the carbonyl and aromatic C-H bonds.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

-

Apply pressure using the ATR's pressure arm to ensure a good seal between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Process the resulting spectrum to identify the wavenumbers of the absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.

Materials:

-

This compound sample

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

-

Solvent for sample dissolution (e.g., methanol or acetonitrile)

-

Syringe or autosampler

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Set the appropriate ionization method (e.g., EI) and parameters (e.g., electron energy of 70 eV).

-

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Crystal Structure Analysis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone

An In-depth Technical Guide on the Crystal Structure of 4-Fluorophenyl 2-thienyl ketone and a Close Analogue

To the intended audience of researchers, scientists, and drug development professionals: a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals that an experimental crystal structure for this compound has not been publicly reported. Therefore, to provide a valuable and detailed technical resource, this guide presents a thorough analysis of a closely related compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, for which a complete synthesis and crystal structure determination is available. [1]

The structural similarities between these compounds mean that the experimental methodologies and crystallographic features of the analogue provide a strong and relevant reference point for understanding the potential solid-state properties of this compound.

This section details the synthesis, characterization, and crystal structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone.[1]

Experimental Protocols

Synthesis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone [1]

-

Reaction Initiation: The precursor, 1-(4-fluorophenyl)-3-((2,2-diethoxyethyl)thio)-3-(methylthio)prop-2-en-1-one, was combined with 5 mL of dry ethanol and 5 mL of orthophosphoric acid in a round-bottomed flask.

-

Heating and Monitoring: The mixture was heated at 80°C for 80 minutes. The reaction's progress was monitored using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate and petroleum ether (2:8 ratio).

-

Work-up and Extraction: Upon completion, the reaction mixture was concentrated using a rotary evaporator. The resulting concentrate was poured into ice-cold water and extracted with ethyl acetate. The organic phase was subsequently dried over anhydrous sodium sulfate (Na₂SO₄).

-

Purification and Crystallization: The solvent was removed from the dried organic phase via rotary evaporation. The crude product was purified by silica gel column chromatography, eluting with a 5% ethyl acetate in petroleum ether solution. Single crystals suitable for X-ray diffraction were obtained by recrystallizing the purified compound from ethanol, which yielded yellow, block-shaped crystals.[1]

Single-Crystal X-ray Diffraction [1]

A suitable single crystal with dimensions of 0.25 × 0.23 × 0.21 mm³ was selected and mounted on a Bruker X8 Proteum diffractometer. Data was collected at 293 K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined using a full-matrix least-squares method on F².

Data Presentation

The key crystallographic data and refinement parameters are summarized in the tables below for clear comparison and analysis.

Table 1: Crystal Data and Structure Refinement Parameters [1]

| Parameter | Value |

| Empirical Formula | C₁₂H₉FOS₂ |

| Formula Weight | 252.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a (Å) | 5.4232(4) |

| b (Å) | 14.1405(6) |

| c (Å) | 7.5318(4) |

| β (°) | 94.198(5) |

| Volume (ų) | 576.04(5) |

| Z | 2 |

| Data Collection | |

| Temperature (K) | 293 |

| Radiation Wavelength (Å) | 0.71073 |

| θ range for collection (°) | 3.07 to 25.03 |

| Refinement Details | |

| Refinement method | Full-matrix least-squares on F² |

| R₁ [I > 2σ(I)] | 0.0337 |

| wR₂ (all data) | 0.0806 |

| Goodness-of-fit on F² | 1.044 |

| CCDC Deposition Number | 1542125 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C1-F1 | 1.358(3) |

| C7=O1 | 1.225(3) |

| C8-S1 | 1.765(2) |

| C11-S1 | 1.718(2) |

| C12-S2 | 1.801(3) |

| C9-S2 | 1.743(2) |

Table 3: Selected Bond Angles (°)

| Angle | Value (°) |

| C2-C1-C6 | 116.3(2) |

| O1-C7-C4 | 120.5(2) |

| O1-C7-C8 | 120.3(2) |

| C4-C7-C8 | 119.2(2) |

| C9-C8-C7 | 129.4(2) |

| C11-S1-C8 | 91.54(10) |

Note: Atom numbering is based on the published crystallographic information file (CIF) for CCDC 1542125.

Structural Insights

The crystal structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone reveals that the fluorophenyl and thiophene rings are not coplanar. The stability of the crystal packing is attributed to intermolecular C–H···O and C–H···F short contacts.[1]

Mandatory Visualization

The following diagram illustrates the logical workflow from the initial synthesis of the compound to the final analysis of its crystal structure.

Caption: Workflow from synthesis to crystallographic analysis.

References

Biological activity of 4-Fluorophenyl 2-thienyl ketone derivatives

An In-Depth Technical Guide on the Biological Activity of 4-Fluorophenyl 2-thienyl ketone Derivatives

Abstract

The 4-fluorophenyl and 2-thienyl ketone scaffold represents a promising, yet underexplored, area in medicinal chemistry. While direct biological data on simple derivatives of this compound are limited in publicly accessible literature, a comprehensive analysis of structurally related compounds reveals a wide spectrum of significant biological activities. Molecules incorporating the key moieties of a fluorinated phenyl ring and a thiophene group have demonstrated potent anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide synthesizes the available data on these related compounds to provide a predictive overview of the therapeutic potential of the core structure. We present quantitative data in structured tables, detail key experimental protocols, and visualize relevant biological pathways and workflows to offer a foundational resource for researchers aiming to explore this chemical space for novel drug discovery.

Introduction to the this compound Scaffold

The core structure, consisting of a thiophene ring linked to a 4-fluorophenyl group via a carbonyl bridge, combines two key pharmacophores. The thiophene ring is a bioisostere of the benzene ring, found in numerous approved drugs, and is associated with a wide range of biological activities including antimicrobial, antiviral, and anti-inflammatory effects.[1] The incorporation of a fluorine atom on the phenyl ring can significantly enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. The parent compound, this compound, and its precursors are recognized as valuable intermediates in organic synthesis, notably in the production of pharmaceuticals like the SGLT2 inhibitor Canagliflozin.[2][3]

This guide will explore the biological activities of various derivatives that, while structurally more complex, are built upon this fundamental scaffold. By examining their demonstrated effects, we can infer the potential of and guide future research into simpler this compound derivatives.

Anticancer Activity

Derivatives containing the thienyl and fluorophenyl moieties have shown significant cytotoxicity against a range of cancer cell lines. The primary mechanisms appear to involve the inhibition of critical signaling pathways and the induction of apoptosis.

Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors

A study on novel fused thienopyrimidine derivatives, which incorporate the 4-fluorophenyl group, identified compounds with potent antiproliferative activity against human hepatocellular carcinoma (HepG2) and prostate cancer (PC-3) cell lines.[4] The proposed mechanism involves the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the protein kinase B (AKT) signaling pathway, which are crucial for tumor angiogenesis, growth, and survival.

Quantitative Data: Cytotoxicity of Fused Thienopyrimidine Derivatives [4]

| Compound ID | R Group | Cancer Cell Line | IC₅₀ (µM) |

| 3b | 4-Cl | HepG2 | 3.105 ± 0.14 |

| PC-3 | 2.15 ± 0.12 | ||

| 3d | 4-F | HepG2 | Moderate Activity |

| PC-3 | Moderate Activity | ||

| 3f | 4-OCH₃ | HepG2 | 4.296 ± 0.2 |

| PC-3 | 7.472 ± 0.42 | ||

| 3g | 3,4,5-(OCH₃)₃ | HepG2 | 3.77 ± 0.17 |

| PC-3 | Moderate Activity | ||

| 4c | 4-Cl | HepG2 | 3.023 |

| PC-3 | 3.12 | ||

| Sorafenib | Reference Drug | HepG2 | 2.941 ± 0.11 |

| PC-3 | 3.84 ± 0.19 |

Signaling Pathway: Proposed VEGFR-2/AKT Inhibition

Caption: Proposed dual inhibition of VEGFR-2 and AKT pathways by thiophene derivatives.

Thienyl Chalcone Derivatives

Structurally analogous thienyl chalcones have been evaluated for their cytotoxic effects against breast cancer cell lines, demonstrating the anticancer potential of the thienyl group in related molecular architectures.[5]

Quantitative Data: Cytotoxicity of Thienyl Chalcone Analogs [5]

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| 5 | MCF-7 | 7.79 ± 0.81 |

| MDA-MB-231 | 9.87 ± 1.05 | |

| 8 | MCF-7 | 8.12 ± 0.92 |

| MDA-MB-231 | 10.21 ± 1.1 |

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.[5]

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Workflow: In Vitro Cytotoxicity Screening

References

Unlocking the Therapeutic Promise of Substituted Thienyl Ketones: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of substituted thienyl ketones, tailored for researchers, scientists, and drug development professionals.

Substituted thienyl ketones have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of their potential therapeutic applications, with a focus on their anti-inflammatory and anticancer properties. Detailed experimental methodologies, quantitative biological data, and elucidated signaling pathways are presented to facilitate further research and development in this area.

Anti-inflammatory Applications: Targeting the Arachidonic Acid Cascade

A significant body of research highlights the potential of substituted thienyl ketones as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the arachidonic acid pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX). By modulating the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, these compounds offer a promising avenue for the treatment of various inflammatory conditions.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of several substituted thienyl ketones has been quantified through various in vitro and in vivo assays. The following table summarizes the inhibitory concentrations (IC50) against COX-1, COX-2, and 5-LOX enzymes, as well as in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model.

| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | In vivo Anti-inflammatory Activity (% inhibition at a given dose) | Reference |

| Thienyl Chalcone 1 | 2-thienyl-propan-1-one derivative | Not reported | 0.15 | 1.2 | 55% at 20 mg/kg | [1] |

| Thienyl Chalcone 2 | 2-thienyl-propan-1-one derivative | Not reported | 0.08 | 0.9 | 62% at 20 mg/kg | [1] |

| Thienylacetamide 5b | N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | 45.62 | 5.45 | 4.33 | 68% at 10 mg/kg | |

| Di-2-thienyl ketone 5 | Di-2-thienyl ketone with thiazole moiety | Not reported | Not reported | 39.85 | Not reported | |

| Di-2-thienyl ketone 6 | Di-2-thienyl ketone with thiazole moiety | Not reported | Not reported | 34.37 | Not reported |

Signaling Pathway: Arachidonic Acid Cascade and COX/LOX Inhibition

The anti-inflammatory effects of substituted thienyl ketones are primarily attributed to their ability to inhibit COX and LOX enzymes, which are crucial for the conversion of arachidonic acid into pro-inflammatory eicosanoids. The following diagram illustrates this pathway and the points of inhibition.

Anticancer Applications: Targeting Tumor Growth and Angiogenesis

Substituted thienyl ketones have also demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. A key mechanism of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of various substituted thienyl ketones has been evaluated in vitro against several human cancer cell lines. The following table presents a selection of compounds and their corresponding half-maximal inhibitory concentrations (IC50).

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| Thienyl Acrylonitrile (Thio-Iva) | E-2-(2-thienyl)-3-acrylonitrile derivative | Huh-7 (Hepatocellular Carcinoma) | 0.8 | |

| Thienyl Acrylonitrile (Thio-Dam) | E-2-(2-thienyl)-3-acrylonitrile derivative | Huh-7 (Hepatocellular Carcinoma) | 0.5 | |

| Quinolyl-thienyl chalcone 19 | Chalcone with quinoline and thiophene moieties | HUVEC (Endothelial Cells) | 0.02178 | |

| Thienopyrimidine 21b | Thieno[2,3-d]pyrimidine derivative | VEGFR-2 Kinase | 0.0334 | |

| Thienopyrimidine 21e | Thieno[2,3-d]pyrimidine derivative | VEGFR-2 Kinase | 0.021 | |

| Thienopyrimidine 6j | Thieno[2,3-d]pyrimidine derivative | HCT116 (Colon Cancer) | 0.6 | |

| Thienopyrimidine 6j | Thieno[2,3-d]pyrimidine derivative | OV2008 (Ovarian Cancer) | 0.8 | |

| Thienopyrimidine 5b | Thieno[2,3-d]pyrimidine derivative | PC-3 (Prostate Cancer) | 1.5 x Doxorubicin | |

| Thienopyrimidine 5d | Thieno[2,3-d]pyrimidine derivative | HCT-116 (Colon Cancer) | 3 x Doxorubicin |

Signaling Pathway: VEGF/VEGFR-2-Mediated Angiogenesis

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. Substituted thienyl ketones that inhibit VEGFR-2 can effectively block this process, thereby cutting off the tumor's blood supply.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Synthesis of Substituted Thienyl Ketones

General Procedure for the Synthesis of Thienyl Chalcones via Claisen-Schmidt Condensation:

-

To a solution of an appropriate substituted 2-acetylthiophene (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (10 mL), an aqueous solution of sodium hydroxide (40%, 5 mL) is added dropwise with stirring at room temperature.

-

The reaction mixture is stirred for 2-4 hours, during which a precipitate typically forms.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired thienyl chalcone.

-

The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[2]

General Procedure for the Synthesis of Thienyl β-Diketones via Claisen Condensation:

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous diethyl ether (15 mL) under a nitrogen atmosphere, a solution of the appropriate substituted 2-acetylthiophene (1 mmol) in anhydrous diethyl ether (5 mL) is added dropwise at 0 °C.

-

The mixture is stirred at room temperature for 30 minutes.

-

A solution of the appropriate ester (1.1 mmol) in anhydrous diethyl ether (5 mL) is then added dropwise.

-

The reaction mixture is refluxed for 4-6 hours and then cooled to room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired thienyl β-diketone.

In Vitro Anti-inflammatory Assays

COX-1/COX-2 Inhibition Assay (Colorimetric):

-

The assay is performed in a 96-well plate.

-

To each well, add 150 µL of assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution.

-

Add 10 µL of the test compound (substituted thienyl ketone) at various concentrations (dissolved in DMSO, final concentration of DMSO should be <1%). For the control, add 10 µL of DMSO.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution.

-

Incubate for 2 minutes at 37°C.

-

Stop the reaction by adding 10 µL of a saturated stannous chloride solution.

-

The amount of prostaglandin produced is determined using a colorimetric ELISA kit according to the manufacturer's instructions.

-

The absorbance is read using a microplate reader, and the percent inhibition is calculated. The IC50 value is determined from the dose-response curve.

5-LOX Inhibition Assay (Spectrophotometric):

-

The assay is performed in a quartz cuvette.

-

To the cuvette, add 2 mL of 0.1 M Tris-HCl buffer (pH 7.4).

-

Add 20 µL of the test compound solution at various concentrations.

-

Add 20 µL of 5-lipoxygenase enzyme solution.

-

Incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of linoleic acid (substrate).

-

The formation of hydroperoxides is monitored by measuring the increase in absorbance at 234 nm for 5 minutes using a UV-Vis spectrophotometer.

-

The percent inhibition is calculated, and the IC50 value is determined.

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rats:

-

Male Wistar rats (150-200 g) are divided into groups (n=6).

-

One group serves as the control and receives the vehicle (e.g., 0.5% carboxymethyl cellulose). Another group receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg). The remaining groups are treated with the test compounds at different doses.

-

The vehicle, standard, or test compounds are administered orally 1 hour before the induction of inflammation.

-

Inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

The paw volume is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Anticancer Assays

MTT Assay for Cell Viability:

-

Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

The cells are then treated with various concentrations of the substituted thienyl ketone for 48 or 72 hours.

-

After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[]

VEGFR-2 Kinase Assay (Luminescence-based):

-

The assay is performed in a 96-well white plate suitable for luminescence measurements.

-

A master mix is prepared containing kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

-

25 µL of the master mix is added to each well.

-

5 µL of the test inhibitor (substituted thienyl ketone) at various concentrations is added to the test wells. 5 µL of buffer with the same DMSO concentration is added to the control wells.

-

20 µL of diluted VEGFR-2 kinase is added to the test and positive control wells. 20 µL of kinase buffer is added to the blank wells.

-

The plate is incubated at 30°C for 45 minutes to allow the kinase reaction to proceed.

-

50 µL of a kinase detection reagent (e.g., Kinase-Glo®) is added to each well to stop the reaction and generate a luminescent signal.

-

The plate is incubated at room temperature for 10-15 minutes.

-

The luminescence is read using a microplate reader.

-

The percentage of kinase inhibition is calculated, and the IC50 value is determined.[4]

Experimental and Drug Discovery Workflows

To provide a clearer understanding of the process of identifying and characterizing potential therapeutic agents from the substituted thienyl ketone class, the following workflows are presented.

Workflow for Screening Anti-inflammatory Compounds

Workflow for Evaluating Anticancer Activity

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of substituted thienyl ketones. The presented data, protocols, and pathways offer valuable insights to guide future research and the development of novel therapeutics based on this versatile chemical scaffold.

References

Fluorinated Aryl Ketones: A Technical Guide to Their Role in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated aryl ketones represent a pivotal class of compounds in modern medicinal chemistry. The strategic incorporation of fluorine atoms into aryl ketone scaffolds profoundly influences their physicochemical and biological properties, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of fluorinated aryl ketones, with a focus on their role as enzyme inhibitors. Detailed experimental protocols and visual representations of relevant signaling pathways are included to facilitate a comprehensive understanding for researchers and drug development professionals.

The introduction of fluorine can alter a molecule's lipophilicity, pKa, and conformation, which in turn affects its binding affinity to biological targets and its pharmacokinetic profile.[1] Fluorinated aryl ketones, a prominent class of these compounds, have demonstrated significant potential as inhibitors of various enzymes, including proteases and kinases, making them valuable tools in the development of novel therapeutics for a range of diseases, including cancer, inflammation, and viral infections.[2][3][4]

Synthesis of Fluorinated Aryl Ketones

The synthesis of fluorinated aryl ketones can be achieved through various methods, often involving the introduction of fluorine or a fluorine-containing group at a specific position on the aryl ring or the ketone moiety. Common strategies include electrophilic fluorination, nucleophilic fluorination, and the use of fluorinated building blocks.

Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation

A widely used method for synthesizing chalcones, a subclass of aryl ketones, is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an acetophenone with a benzaldehyde. To produce fluorinated chalcones, either the acetophenone or the benzaldehyde, or both, can contain fluorine substituents.

Experimental Protocol: Synthesis of (E)-1-(4-fluoro-3-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one [5]

-

Materials:

-

4-fluoro-3-methylacetophenone (FMAA) (1.31 mmol)

-

2-methoxybenzaldehyde (1.31 mmol)

-

Sodium hydroxide (NaOH) (1.97 mmol)

-

Ethanol (5 mL)

-

Dilute hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve 4-fluoro-3-methylacetophenone (1.31 mmol) and 2-methoxybenzaldehyde (1.31 mmol) in 5 mL of ethanol in a round-bottom flask.

-

To this solution, add sodium hydroxide (1.97 mmol) and stir the mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0°C and neutralize it with dilute HCl to precipitate the chalcone.

-

Filter the precipitate and wash it with cold water.

-

Recrystallize the crude product from ethanol to obtain the purified (E)-1-(4-fluoro-3-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one.

-

-

Characterization:

-

Appearance: White solid

-

Yield: 79.38%

-

Melting Point: 155°C

-

FT-IR (KBr) cm⁻¹: 1659 (C=O, chalcone), 1590 (C=C), 1243 (C-F)

-

¹H NMR (400 MHz, CDCl₃, δ ppm): 2.385 (s, 3H, CH₃), 3.944 (s, 3H, -OCH₃), 6.964 (d, 2H, -CH=), 6.964-8.164 (m, 7H, Aromatic H)

-

Synthesis of Peptidyl Fluoromethyl Ketones

Peptidyl fluoromethyl ketones are potent inhibitors of cysteine and serine proteases. Their synthesis often involves the coupling of a peptide with a fluorinated ketone warhead.

Experimental Protocol: Synthesis of Z-Phe-Ala-CH₂F [4][6]

This synthesis involves a multi-step process, often starting from the corresponding amino acid. A general conceptual workflow is outlined below.

Medicinal Chemistry Applications of Fluorinated Aryl Ketones

Fluorinated aryl ketones have been extensively explored as inhibitors of a variety of enzymes, demonstrating their therapeutic potential in several disease areas.

Enzyme Inhibition

The electron-withdrawing nature of fluorine enhances the electrophilicity of the ketone carbonyl carbon, making it more susceptible to nucleophilic attack by active site residues of enzymes like serine and cysteine proteases. This often leads to the formation of a stable tetrahedral intermediate, mimicking the transition state of the enzymatic reaction and resulting in potent inhibition.

Table 1: Inhibitory Activity of Fluorinated Aryl Ketones against Various Enzymes

| Compound Class | Specific Compound | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

| Fluorinated Chalcone | 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxychalcone | 5-Lipoxygenase | Potent inhibition (comparable to or better than non-fluorinated lead) | [7] |

| Fluorinated Chalcone | Indole ring-B chalcone derivative (4c) | Tubulin Polymerization | IC₅₀ = 0.025 µM (HeLa cells) | [8] |

| Peptidyl Fluoromethyl Ketone | Z-Phe-Ala-CH₂F | Cathepsin B | 30-fold more potent than diazomethyl ketone analog | [9] |

| Peptidyl Trifluoromethyl Ketone | N/A | Cathepsin B | Weak, slow-binding inhibition | [2] |

Signaling Pathways Modulated by Fluorinated Aryl Ketones

Caspase-Mediated Apoptosis: Peptidyl fluoromethyl ketones are potent inhibitors of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis or programmed cell death. By inhibiting caspases, these compounds can prevent apoptotic cell death, which has therapeutic implications in diseases characterized by excessive apoptosis.

NF-κB Signaling Pathway: Chalcones, including their fluorinated derivatives, have been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11][12][13][14] This pathway is a key regulator of inflammation, and its dysregulation is implicated in various inflammatory diseases and cancers. Chalcones can inhibit NF-κB activation, thereby exerting anti-inflammatory and anticancer effects.[10][11]

Experimental Protocols for Biological Assays

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of 5-lipoxygenase, an enzyme involved in the inflammatory response.

-

-

Human recombinant 5-lipoxygenase

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a solution of the 5-lipoxygenase enzyme in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a control with solvent only.

-

Pre-incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Measure the absorbance at a specific wavelength (e.g., 234 nm) at regular intervals to monitor the formation of the product.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

-

Caspase-3 Activity Assay

This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Materials: [1][18][19][20][21]

-

Cell lysate containing active caspase-3 or purified caspase-3

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5)

-

Test compound (fluorinated ketone inhibitor)

-

96-well black microplate

-

Fluorometric microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well black microplate, add the cell lysate or purified caspase-3, the test compound at various concentrations, and the assay buffer.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) at different time points.

-

Determine the rate of the reaction for each inhibitor concentration.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Conclusion

Fluorinated aryl ketones have firmly established their importance in medicinal chemistry. Their unique properties, conferred by the strategic placement of fluorine atoms, have led to the development of potent and selective enzyme inhibitors with significant therapeutic potential. The synthetic methodologies for accessing these compounds are well-established, and a variety of biological assays are available to evaluate their activity. As our understanding of the intricate roles of enzymes in disease pathogenesis continues to grow, the rational design of novel fluorinated aryl ketone inhibitors will undoubtedly remain a promising avenue for the discovery of new and effective medicines. This guide provides a foundational understanding and practical protocols to aid researchers in this exciting and impactful field.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Inhibition of cathepsin B by peptidyl aldehydes and ketones: slow-binding behavior of a trifluoromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae) [frontiersin.org]

- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. jove.com [jove.com]

- 19. Redirecting [linkinghub.elsevier.com]

- 20. tandfonline.com [tandfonline.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

The Role of Fluorine in the Bioactivity of Small Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Medicinal Chemistry

The strategic incorporation of fluorine into small molecule drug candidates has become an indispensable tool in modern medicinal chemistry. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity. Judicious placement of fluorine atoms can lead to significant improvements in metabolic stability, binding affinity, membrane permeability, and acidity or basicity (pKa).[1][2] These modifications can ultimately translate into enhanced potency, selectivity, and pharmacokinetic profiles of therapeutic agents.[1][3]

This technical guide provides a comprehensive overview of the multifaceted roles of fluorine in drug discovery. It details key experimental protocols for assessing the impact of fluorination, presents quantitative data for comparative analysis, and visualizes the interplay of fluorinated molecules with critical signaling pathways.

Core Physicochemical and Pharmacokinetic Effects of Fluorination

The introduction of fluorine can systematically alter a molecule's properties in several key ways:

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][4] Placing fluorine at metabolically labile positions can block these "soft spots," thereby increasing the drug's half-life and bioavailability.[1]

-

Binding Affinity: Fluorine's high electronegativity can alter the electron distribution within a molecule, influencing its ability to form favorable interactions within a protein's binding pocket. These can include hydrogen bonds, dipole-dipole interactions, and electrostatic interactions. Fluorination can also induce conformational changes that lock the molecule into a more bioactive conformation.[1]

-

Lipophilicity (LogP/LogD): The effect of fluorine on lipophilicity is context-dependent. While the introduction of a trifluoromethyl (-CF3) group generally increases lipophilicity, monofluorination of an aromatic ring can have a more subtle effect, sometimes even increasing polarity.[3][4][5] This modulation of lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This can significantly lower the pKa of nearby acidic protons or decrease the basicity of nitrogen-containing functional groups.[1] Altering the ionization state of a drug can have profound effects on its solubility, permeability, and target engagement.

Quantitative Comparison of Fluorinated vs. Non-Fluorinated Analogs

The following tables summarize quantitative data from various sources, illustrating the impact of fluorination on key drug properties.

Table 1: Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds

| Compound Pair | Modification | Assay System | Parameter | Non-Fluorinated Value | Fluorinated Value | Reference(s) |

| CSNK2 Inhibitor Analog | H vs. F on phenyl ring | Mouse in vivo | In vivo metabolic stability | Less stable | More stable | [6] |

| Ezetimibe Analog | H vs. p-F on phenyl | Not specified | Intestinal absorption & metabolic stability | Lower | Improved | [1] |

| Empagliflozin Analog | H vs. F on aryl ring | Not specified | Metabolic stability (oxidative hydroxylation) | Less stable | Improved | [1] |

| Kinase Inhibitor Analogs | H vs. F/CF3 at metabolic hot spots | Not specified | Metabolic stability | Lower | Higher | [1] |

Table 2: Binding Affinity of Fluorinated vs. Non-Fluorinated Compounds

| Compound Pair | Target | Parameter | Non-Fluorinated Value (Kd/IC50) | Fluorinated Value (Kd/IC50) | Reference(s) |

| Ibrutinib Analog | Bruton's tyrosine kinase (BTK) | Binding Affinity | Weaker | Enhanced | [1] |

| Fluoroquinolone Analog | DNA Gyrase | Binding Affinity | Lower | Enhanced | [1] |

| Serotonin Transporter Inhibitor | Serotonin Transporter | Potency | Lower | Improved (due to conformational stabilization) | [1] |

| PARP Inhibitors | PARP2 | IC50 | 1,200 nM | 800 nM | [7] |

Table 3: Lipophilicity (clogP/logD) of Fluorinated vs. Non-Fluorinated Compounds

| Compound Pair | Modification | clogP/logD (Non-Fluorinated) | clogP/logD (Fluorinated) | Reference(s) |

| 2-(Methylthio)pyridine vs. 2-(Trifluoromethylthio)pyridine | -SCH3 vs. -SCF3 | 1.69 (logD 7.4) | 2.13 (logD 7.4) | |

| 2-(Methylthio)pyridine vs. 2-(Difluoromethylthio)pyridine | -SCH3 vs. -SCF2H | 1.69 (logD 7.4) | 1.95 (logD 7.4) | |

| Isoquinoline-based PARP Inhibitor | H vs. 7-F | 2.5 (Predicted) | 2.7 (Predicted) | [7] |

| Aniline vs. 4-Fluoroaniline | H vs. 4-F | 0.90 | 1.15 | [7] |

Table 4: pKa of Fluorinated vs. Non-Fluorinated Compounds

| Compound Pair | pKa (Non-Fluorinated) | pKa (Fluorinated) | Reference(s) | | :--- | :--- | :--- | | Aniline vs. 4-Fluoroaniline | 4.61 | 4.65 |[7] | | Aniline vs. 2-Fluoroaniline | 4.61 | 3.26 (Predicted) |[7] | | Aniline vs. 3-Fluoroaniline | 4.61 | 3.50 |[7] | | Isoquinoline-based PARP Inhibitor vs. 7-Fluoro analog | 6.8 (Predicted) | 6.5 (Predicted) |[7] |

Detailed Experimental Protocols

To ensure the reproducibility and validity of studies assessing the impact of fluorination, standardized experimental protocols are crucial.

Metabolic Stability: Liver Microsomal Stability Assay

This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

-

Human liver microsomes (HLM)

-

Test compound and positive control (e.g., a rapidly metabolized drug)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

96-well plates, incubator, centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of the test compound in a suitable solvent like DMSO.

-

Incubation Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound.

-

Initiation: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile).

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the percentage of remaining compound against time. From this, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[8]

Binding Affinity: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified target protein

-

Fluorinated and non-fluorinated ligand solutions

-

ITC instrument

-

Matched buffer for protein and ligand

Procedure:

-

Sample Preparation: Prepare the protein and ligand solutions in the exact same buffer to minimize heats of dilution. Degas the solutions.

-

Instrument Setup: Thoroughly clean the sample cell and syringe. Load the protein solution into the sample cell and the ligand solution into the syringe.

-

Titration: Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). Perform a series of small injections of the ligand into the protein solution.

-

Data Acquisition: The instrument measures the heat change after each injection.

-

Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

-

Data Analysis: Subtract the heat of dilution from the experimental data. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[9][10][11]

Lipophilicity: Shake-Flask Method for LogP/LogD Determination

This classic method measures the partitioning of a compound between an aqueous and an immiscible organic solvent (typically n-octanol).

Materials:

-

Test compound

-

n-Octanol (pre-saturated with buffer)

-

Aqueous buffer (e.g., phosphate buffer at pH 7.4, pre-saturated with n-octanol)

-

Vials, shaker, centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Prepare a stock solution of the test compound. Add a known amount to a vial containing a precise volume of n-octanol and aqueous buffer.

-

Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully take an aliquot from each phase and determine the concentration of the compound using a suitable analytical method.

-